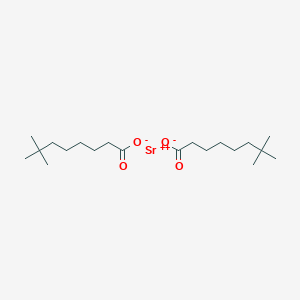
Cyclohexanemethanol, alpha,4-dimethyl-, acetate, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanemethanol, alpha,4-dimethyl-, acetate, trans- is a chemical compound used in scientific research for various purposes. It is synthesized using specific methods and has a mechanism of action that affects biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of cyclohexanemethanol, alpha,4-dimethyl-, acetate, trans- is not fully understood. However, it is believed to affect biochemical and physiological processes by interacting with specific receptors and enzymes in the body. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain medications.
Biochemical and Physiological Effects:
Cyclohexanemethanol, alpha,4-dimethyl-, acetate, trans- has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain, making it a potential candidate for the treatment of arthritis and other inflammatory conditions. It has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclohexanemethanol, alpha,4-dimethyl-, acetate, trans- has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. It is also stable under various conditions, allowing for long-term storage and use. However, there are also limitations to its use in lab experiments. It has low solubility in water, making it difficult to work with in aqueous solutions. It also has a strong odor, which can be unpleasant and potentially hazardous in high concentrations.
Orientations Futures
There are several future directions for the use of cyclohexanemethanol, alpha,4-dimethyl-, acetate, trans- in scientific research. One potential direction is the development of new pain medications based on its anti-inflammatory and analgesic properties. Another potential direction is the development of new antibiotics based on its antifungal and antibacterial properties. Additionally, further research is needed to fully understand its mechanism of action and potential applications in treating various diseases and conditions.
In conclusion, cyclohexanemethanol, alpha,4-dimethyl-, acetate, trans- is a chemical compound used in scientific research for various purposes. It is synthesized using specific methods and has a mechanism of action that affects biochemical and physiological processes. While it has several advantages for lab experiments, there are also limitations to its use. However, there are several future directions for its use in scientific research, including the development of new pain medications and antibiotics.
Méthodes De Synthèse
Cyclohexanemethanol, alpha,4-dimethyl-, acetate, trans- is synthesized through the reaction of cyclohexanone with tert-butylamine and formaldehyde. The reaction produces a mixture of cis and trans isomers, which can be separated using chromatography. The trans isomer is the desired product and is used in scientific research.
Applications De Recherche Scientifique
Cyclohexanemethanol, alpha,4-dimethyl-, acetate, trans- is used in scientific research for various purposes, including as a solvent, reagent, and intermediate in the synthesis of other compounds. It is also used in the development of new drugs and medications, as it has shown potential for treating various diseases and conditions.
Propriétés
Numéro CAS |
103983-14-8 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
1-(4-methylcyclohexyl)ethyl acetate |
InChI |
InChI=1S/C11H20O2/c1-8-4-6-11(7-5-8)9(2)13-10(3)12/h8-9,11H,4-7H2,1-3H3 |
Clé InChI |
GSJZDPJIZODMLX-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)C(C)OC(=O)C |
SMILES canonique |
CC1CCC(CC1)C(C)OC(=O)C |
Autres numéros CAS |
63573-89-7 63573-88-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



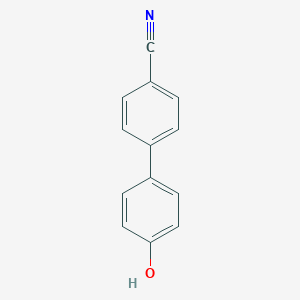
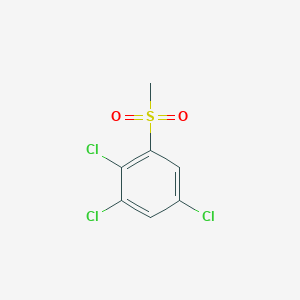

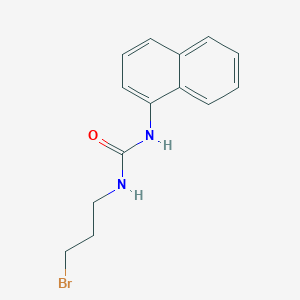
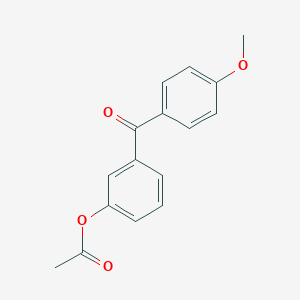

![[(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane;hydrochloride](/img/structure/B10770.png)

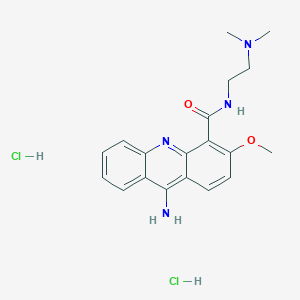
![4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B10774.png)

![Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B10777.png)

